nigrolineaxanthone T
Description
Nigrolineaxanthone T is a prenylated xanthone derivative primarily isolated from Garcinia nigrolineata and Garcinia oblongifolia . While its exact molecular formula and structure remain unspecified in the provided evidence, it belongs to a broader class of xanthones characterized by a tricyclic aromatic framework with oxygen-containing functional groups. Xanthones are renowned for their diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This compound has demonstrated significant pro-apoptotic activity in cervical cancer (HeLa) cells at 10 μM concentration, comparable to other bioactive xanthones like oblongifolins F and G .
Properties
Molecular Formula |
C19H20O7 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1,5,6-trihydroxy-4-(3-hydroxy-3-methylbutyl)-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C19H20O7/c1-19(2,24)7-6-9-13(25-3)8-12(21)14-15(22)10-4-5-11(20)16(23)18(10)26-17(9)14/h4-5,8,20-21,23-24H,6-7H2,1-3H3 |
InChI Key |
KWHHTRSOMASIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC)O |
Synonyms |
1,5,6-trihydroxy-3-methoxy-4-(3-hydroxyl-3-methylbutyl)xanthone TMHM xanthone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Nigrolineaxanthone T shares core structural features with other xanthones, such as a tricyclic xanthone skeleton. However, variations in substituents (e.g., prenyl, methoxy, or hydroxyl groups) critically influence bioactivity:
- Nigrolineaxanthone F : Differs by the presence of two methoxy groups, enhancing its binding affinity to carbonic anhydrase II (CA II) (binding energy: -9 kcal/mol) .
- Nigrolineaxanthone E : Structurally similar to compounds from Garcinia paucinervis, with nearly identical NMR profiles but differing in cytotoxicity profiles .
Pharmacological Activities
Table 1: Cytotoxic and Anticancer Activities
Table 2: Enzyme Inhibition and Antiviral Potential
Source and Bioavailability
- This compound : Isolated from G. nigrolineata leaves and G. oblongifolia .
- Nigrolineaxanthone V : Commercialized as an analytical standard (HPLC ≥98%) with defined storage conditions (2–8°C) .
- Nigrolineaxanthone E : Found in Garcinia schomburgkiana bark and G. paucinervis leaves .
Key Structural-Activity Relationships (SAR)
Prenylation : Prenylated derivatives (e.g., nigrolineaxanthones F, H, I) exhibit stronger enzyme-binding affinities due to hydrophobic interactions with residues like Val121 and Leu198 .
Methoxy Groups : Addition of methoxy groups (e.g., in nigrolineaxanthone F vs. compound 7 in ) enhances metabolic stability and target selectivity .
Hydroxyl Groups : Hydroxyl-rich xanthones (e.g., nigrolineaxanthone AA) show superior antidiabetic activity via α-glucosidase inhibition (IC₅₀ = 25.8 μM) .
Q & A
Q. What methodological approaches are used to isolate and structurally characterize nigrolineaxanthone T from natural sources?
this compound is typically isolated from Garcinia nigrolineata plant extracts using chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation relies on spectroscopic methods:
- HRESI-TOFMS determines the molecular formula (e.g., C₂₃H₂₈O₇ for nigrolineaxanthone Z, a structural analog) .
- 1D/2D NMR (¹H, ¹³C, DEPT, HSQC, HMBC) identifies substituents and connectivity. For example, HMBC correlations between protons and carbons confirm the placement of a 3-hydroxy-3-methylbutyl moiety in nigrolineaxanthone Z .
- UV/IR spectroscopy supports functional group identification .
Q. How are spectroscopic data standardized to minimize errors in structural assignments of xanthones like this compound?
- Cross-validation with DEPT135/90 spectra distinguishes CH₃, CH₂, CH, and quaternary carbons .
- HSQC/HMBC correlations resolve ambiguous proton-carbon assignments (e.g., distinguishing aromatic vs. aliphatic protons) .
- Comparative analysis with structurally similar xanthones (e.g., nigrolineaxanthone B, C, or V) ensures consistency in chemical shift ranges .
Q. What experimental controls are critical when assessing the bioactivity of this compound in vitro?
- Positive controls : Use established inhibitors (e.g., chlorthalidone for carbonic anhydrase II studies) to benchmark activity .
- Negative controls : Include solvent-only groups to rule out nonspecific effects.
- Dose-response curves : Validate potency and specificity across concentrations .
- Replicates : Triplicate experiments with error bars (standard deviation) ensure statistical rigor .
Advanced Research Questions
Q. How can molecular docking studies be optimized to evaluate this compound’s inhibitory potential against targets like carbonic anhydrase II?
- Ligand preparation : Generate 3D conformers of this compound using software like AutoDock Vina, accounting for tautomeric states and protonation .
- Binding site definition : Align with known interaction sites (e.g., Thr199/Thr200 and Val121/Leu198 in carbonic anhydrase II) .
- Scoring metrics : Prioritize ligands with binding affinities ≤ -9 kcal/mol (e.g., nigrolineaxanthone I: -9.2 kcal/mol) and validate with MM/GBSA free energy calculations .
- Toxicity screening : Use Hodge and Sterner’s scale to categorize LD₅₀ values (e.g., nigrolineaxanthone H is "slightly toxic") .
Table 1 : Selected Xanthones and Their Binding Affinities to Carbonic Anhydrase II
| Ligand | Binding Affinity (kcal/mol) | Toxicity Category |
|---|---|---|
| Chlorthalidone (control) | -8.2 | Moderately toxic |
| Nigrolineaxanthone I | -9.2 | Moderately toxic |
| Nigrolineaxanthone H | -9.0 | Slightly toxic |
Q. How should researchers resolve contradictions in spectral or bioactivity data for this compound?
- Data triangulation : Combine NMR, MS, and X-ray crystallography (if available) to confirm structural hypotheses .
- Reproducibility checks : Re-isolate the compound or synthesize derivatives to test bioactivity consistency .
- Meta-analysis : Compare findings with prior studies (e.g., conflicting toxicity reports for nigrolineaxanthone H vs. I) .
Q. What strategies validate the pharmacological relevance of this compound beyond in silico predictions?
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase II inhibition assays) .
- ADMET profiling : Assess absorption, metabolism, and cytotoxicity in cell lines (e.g., HepG2 for hepatic toxicity) .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited models to confirm target engagement .
Methodological and Analytical Considerations
Q. How are statistical analyses applied to experimental data on this compound?
- Error analysis : Calculate standard deviations for triplicate measurements and use t-tests/ANOVA to assess significance (p < 0.05) .
- Dose-response modeling : Fit data to Hill or logistic curves to estimate EC₅₀/IC₅₀ values .
- Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
Q. What ethical and reporting standards apply to preclinical studies of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
